alpha-Linolenoyl Ethanolamide-d4

Vue d'ensemble

Description

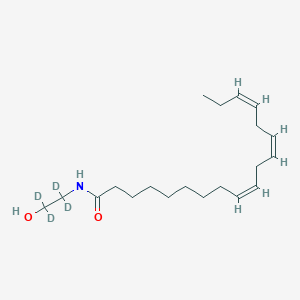

Alpha-Linolenoyl Ethanolamide-d4 is a labeled analogue of alpha-Linolenoyl Ethanolamide . It is an endocannabinoid containing alpha-linolenic acid . It is intended for use as an internal standard for the quantification of alpha-linolenoyl ethanolamide by GC- or LC- mass spectrometry .

Synthesis Analysis

The synthesis of linoleoyl ethanolamide has been reported in a study . The amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as a catalyst was used for the synthesis of linoleoyl ethanolamide .Molecular Structure Analysis

The molecular formula of alpha-Linolenoyl Ethanolamide-d4 is C20 D4 H31 N O2 . The SMILES representation is [2H]C ( [2H]) (O)C ( [2H]) ( [2H])NC (=O)CCCCCCC\C=C/C\C=C/C\C=C/CC .Chemical Reactions Analysis

Alpha-Linolenoyl Ethanolamide-d4 contains four deuterium atoms at the 1,1’,2, and 2’ positions . It is intended for use as an internal standard for the quantification of alpha-linolenoyl ethanolamide by GC- or LC- mass spectrometry .Physical And Chemical Properties Analysis

The molecular weight of alpha-Linolenoyl Ethanolamide-d4 is 325.522 . It is soluble in DMF (10 mg/ml), DMSO (30 mg/ml), and Ethanol (Miscible) .Applications De Recherche Scientifique

Internal Standard for Quantification

Alpha-Linolenoyl Ethanolamide-d4 is used as an internal standard for the quantification of alpha-linolenoyl ethanolamide . It is used in Gas Chromatography (GC) or Liquid Chromatography (LC) mass spectrometry .

Lipid Biochemistry Research

This compound is used in lipid biochemistry research . It is particularly useful in the study of endocannabinoids and endocannabinoid-like compounds .

Neuroscience Research

Alpha-Linolenoyl Ethanolamide-d4 is used in neuroscience research . It is particularly relevant in the study of cannabinoid research .

Synthesis Research

The compound is used in synthesis research . An effective method for the synthesis of linoleoyl ethanolamide has been reported , which could be beneficial for large-scale production and further research.

Nonionic Surfactants

Fatty acid ethanolamides, such as alpha-Linolenoyl Ethanolamide-d4, function as nonionic surfactants . They have a wide range of applications in industries like lubricants, surfactants and detergents, cosmetics, and more .

Biological Activities Research

Alpha-Linolenoyl Ethanolamide-d4 is used in the study of various biological activities in cells and tissues . For example, it has been shown to serve as a new and additional class of endogenous signaling molecule .

Mécanisme D'action

Target of Action

Alpha-Linolenoyl Ethanolamide-d4 is a type of N-acylethanolamine . N-acylethanolamines (NAEs) are lipid compounds naturally present in both animal and plant membranes as constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) .

Mode of Action

It is known that it contains alpha-linolenic acid in place of the arachidonate moiety of anandamide (aea), an endocannabinoid . This suggests that it may interact with its targets in a similar manner to AEA.

Biochemical Pathways

Given its structural similarity to aea, it is likely to be involved in the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory.

Pharmacokinetics

It is soluble in ethanol , which suggests that it may have good bioavailability when administered orally.

Result of Action

It has been detected in porcine brain , suggesting that it may have effects on the central nervous system.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-BBVLJAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)